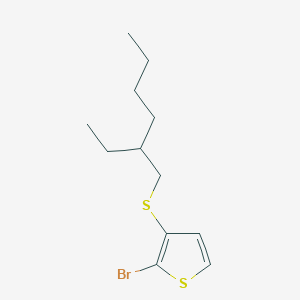![molecular formula C60H38O2 B12822521 (3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two phenylanthracene groups attached, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol typically involves multiple steps:
Formation of the Binaphthalene Core: The initial step involves the synthesis of the binaphthalene core, which can be achieved through a coupling reaction of naphthalene derivatives.
Attachment of Phenylanthracene Groups: The phenylanthracene groups are then attached to the binaphthalene core via a Suzuki-Miyaura coupling reaction. This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or DMF (dimethylformamide).
Introduction of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be critical in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in (3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the anthracene moieties.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Various substituted
Propiedades
Fórmula molecular |
C60H38O2 |
|---|---|
Peso molecular |
790.9 g/mol |
Nombre IUPAC |
1-[2-hydroxy-3-(10-phenylanthracen-9-yl)naphthalen-1-yl]-3-(10-phenylanthracen-9-yl)naphthalen-2-ol |
InChI |
InChI=1S/C60H38O2/c61-59-51(55-47-31-15-11-27-43(47)53(37-19-3-1-4-20-37)44-28-12-16-32-48(44)55)35-39-23-7-9-25-41(39)57(59)58-42-26-10-8-24-40(42)36-52(60(58)62)56-49-33-17-13-29-45(49)54(38-21-5-2-6-22-38)46-30-14-18-34-50(46)56/h1-36,61-62H |
Clave InChI |
IBUGPPSDETZWFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


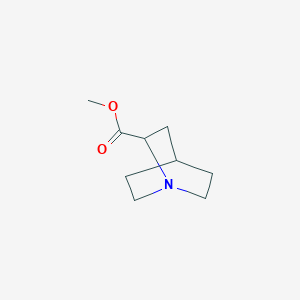
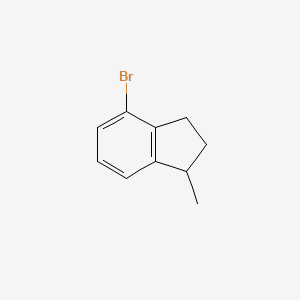
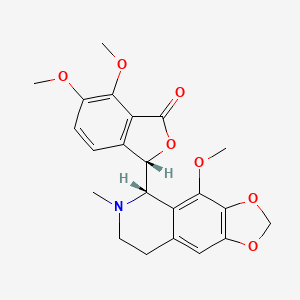
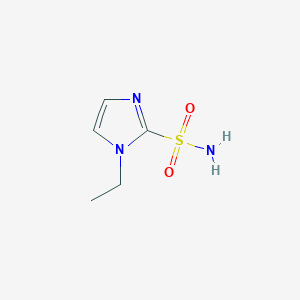
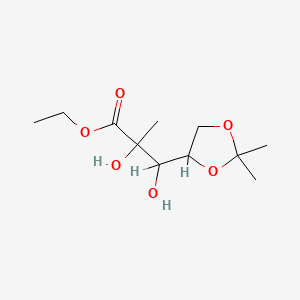

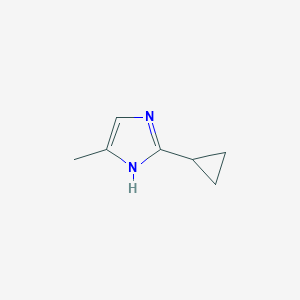
![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
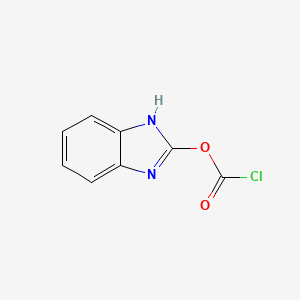

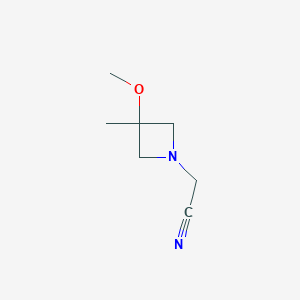
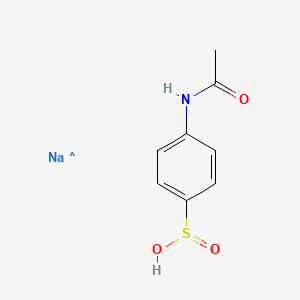
![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)
